Gas-Phase Acidity of N-Terminal Cys-Gly Peptides vs. C-Terminal Isomers
In direct head-to-head comparisons of isomeric cysteine-polyglycine peptides, N-terminal cysteine dipeptides (CysGly₃NH₂ and CysGly₄NH₂) exhibit significantly greater gas-phase acidity than their C-terminal cysteine counterparts (Gly₃CysNH₂ and Gly₄CysNH₂) [1]. This enhanced acidity originates from greater stabilization of the thiolate anion via interaction with the helix macrodipole, a property unique to the N-cysteine configuration [1].
| Evidence Dimension | Gas-phase acidity (ΔacidG) |
|---|---|
| Target Compound Data | CysGly₃NH₂: 318.4 ± 2.5 kcal/mol; CysGly₄NH₂: 314.9 ± 2.3 kcal/mol |
| Comparator Or Baseline | Gly₃CysNH₂: 327.5 ± 2.1 kcal/mol; Gly₄CysNH₂: 317.4 ± 2.8 kcal/mol |
| Quantified Difference | CysGly₃NH₂ is 9.1 kcal/mol more acidic than Gly₃CysNH₂; CysGly₄NH₂ is 2.5 kcal/mol more acidic than Gly₄CysNH₂ |
| Conditions | Gas-phase; extended Cooks kinetic method with triple quadrupole mass spectrometry and electrospray ionization |
Why This Matters
This establishes that the N-terminal cysteine configuration in Cys-Gly imparts fundamentally different physicochemical properties compared to C-terminal positional isomers, affecting ionization behavior and thiol reactivity in analytical and synthetic contexts.
- [1] Morishetti KK, Huang BS, Yates JM, Ren J. Gas-phase acidities of cysteine-polyglycine peptides: The effect of the cysteine position. J Am Soc Mass Spectrom. 2010;21(4):603-614. View Source
